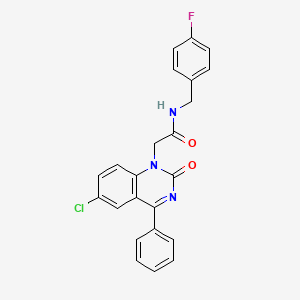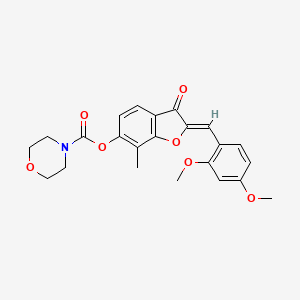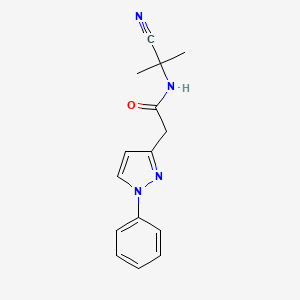
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives involves several key steps, including the formation of the quinazolinone core, followed by functionalization at specific positions to introduce various substituents. A common approach includes the condensation of anthranilic acid derivatives with various amides or chloroacetyl derivatives, leading to the formation of the quinazolinone scaffold. Subsequent reactions might involve nucleophilic substitution, Schotten-Baumann reactions, or palladium-catalyzed cross-coupling reactions to introduce the desired functional groups (Mehta et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of quinazolinone derivatives, including "2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide," is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed information about the compound's chemical structure, including the arrangement of atoms, the configuration of functional groups, and the overall molecular geometry. Such analyses are crucial for understanding the compound's reactivity and biological activity (El-Azab et al., 2016).
Chemical Reactions and Properties
Quinazolinone derivatives, including the compound , participate in a range of chemical reactions that are essential for their functionalization and application. These reactions might include nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. The presence of electron-withdrawing or electron-donating substituents on the quinazolinone core can significantly influence its reactivity, enabling the synthesis of a diverse array of derivatives with varied biological and chemical properties (Kobayashi et al., 2007).
科学的研究の応用
Applications in Receptor Labeling and Imaging
- Peripheral Benzodiazepine Receptor Labeling : A study explored in vivo receptor labeling of peripheral benzodiazepine receptors using [3H]PK11195, a ligand with structural similarities to quinazolin-1(2H)-yl derivatives. It highlighted the potential of such compounds for imaging and understanding receptor occupancy in neurological conditions (Funakoshi et al., 1999).
Role in Understanding Drug Metabolism
- Metabolite Analysis and Oxidative Stress : Research involving paracetamol demonstrated the formation of distinct metabolites, shedding light on novel oxidative stress markers in humans. This study indicates the broader relevance of understanding metabolite formation, which could apply to the metabolism of complex compounds like 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide (Trettin et al., 2014).
Insights into Pharmacokinetics
- Pharmacokinetic Studies : Pharmacokinetic research, such as that on mosapride citrate, highlights the importance of understanding absorption, distribution, metabolism, and excretion (ADME) properties for pharmaceutical agents. Such studies are crucial for predicting the behavior of new chemical entities in the human body (Sakashita et al., 1993).
Exploring Toxicological and Safety Profiles
- Investigations into Hepatotoxicity : Research on the risk of liver damage among pharmaceutical industry workers, who are exposed to various chemicals, underscores the importance of assessing the toxicological profiles of new compounds to ensure safety (Tomei et al., 1995).
特性
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c24-17-8-11-20-19(12-17)22(16-4-2-1-3-5-16)27-23(30)28(20)14-21(29)26-13-15-6-9-18(25)10-7-15/h1-12H,13-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGOIZLOUNDUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2482243.png)
![(E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2482245.png)
![6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2482247.png)

![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan](/img/structure/B2482250.png)
![6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B2482253.png)

![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2482257.png)


![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2482260.png)
![Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B2482261.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2482262.png)